molecular formula C10H11ClN2OS B1473426 2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride CAS No. 931414-68-5

2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride

Cat. No. B1473426
M. Wt: 242.73 g/mol
InChI Key: IOPKEXLKWBJKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride” is a complex organic compound that contains an azetidine ring, a sulfanyl group, and a benzoxazole ring. Azetidine is a four-membered ring with one nitrogen atom, and benzoxazole is a fused ring system that contains a benzene ring and an oxazole ring . The sulfanyl group (-SH) is a common functional group in organic chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, the sulfanyl group, and the benzoxazole ring. These functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the azetidine ring, the sulfanyl group, and the benzoxazole ring . The azetidine ring, being a strained four-membered ring, could be expected to be reactive. The sulfanyl group might be prone to oxidation, and the benzoxazole ring, being aromatic, would likely be relatively stable .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the azetidine ring could confer basicity to the molecule, while the benzoxazole ring could contribute to its aromaticity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The study of compounds containing azetidine rings, sulfanyl groups, and benzoxazole rings could be a promising area of research . These functional groups are found in many biologically active compounds, and understanding their properties and reactivity could lead to the development of new drugs and other useful compounds .

properties

IUPAC Name

2-(azetidin-3-ylsulfanyl)-1,3-benzoxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS.ClH/c1-2-4-9-8(3-1)12-10(13-9)14-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPKEXLKWBJKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)SC2=NC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride
Reactant of Route 3
2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride
Reactant of Route 4
2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride
Reactant of Route 5
2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride
Reactant of Route 6
2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.